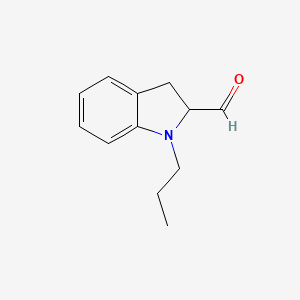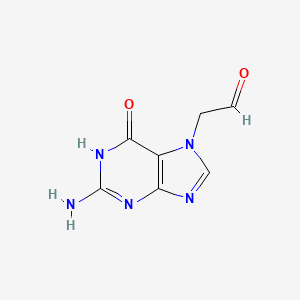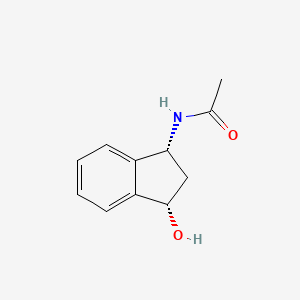
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a hydroxy group and an acetamide group attached to an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the stereoselective reduction of a nitrone-alkyne adduct followed by reductive ring opening. One efficient method includes the use of gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine . This process yields a 4-isoxazoline intermediate, which is then converted into the desired compound through stereoselective reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in inhibiting ceramide trafficking, which is relevant to certain diseases.
Mecanismo De Acción
The mechanism by which N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as ceramide transporter proteins. By inhibiting ceramide trafficking, the compound can modulate cellular processes related to lipid metabolism and signaling pathways . This inhibition is achieved through the binding of the compound to the active site of the transporter protein, preventing the transport of ceramide molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R,3S)-3-Aminocyclohexyl]acetamide
- tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
Uniqueness
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its specific stereochemistry and the presence of both hydroxy and acetamide functional groups. This unique combination allows it to interact with biological targets in a distinct manner compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-[(1R,3S)-3-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1 |
Clave InChI |
HUPHBKUAYGKKDI-MNOVXSKESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C[C@@H](C2=CC=CC=C12)O |
SMILES canónico |
CC(=O)NC1CC(C2=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
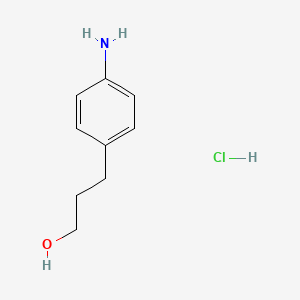



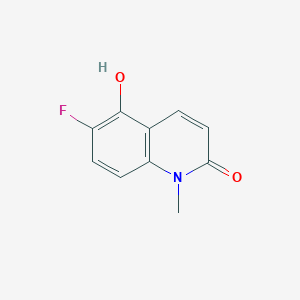
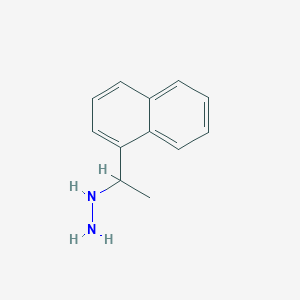

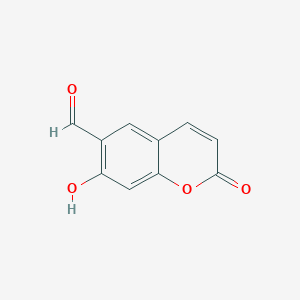

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
